Bismuth subcitrate potassium
Overview
Description
Bismuth subcitrate potassium is a bismuth salt used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastro-esophageal reflux disease (GERD) . It is a compound that combines bismuth, potassium, and citrate in a specific molar ratio, making it effective in medical applications .
Mechanism of Action
Target of Action
The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .
Mode of Action
this compound interacts with Helicobacter pylori by inhibiting its growth and survival .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, this compound helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .
Pharmacokinetics
, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .
Result of Action
The action of this compound results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .
Biochemical Analysis
Biochemical Properties
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid . It interacts with various enzymes and proteins in the body, particularly those involved in the biochemical reactions related to stomach ulcers . The nature of these interactions is complex and involves both cytoprotective and antisecretory effects .
Cellular Effects
The effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate on cells are multifaceted. It influences cell function by reducing the number and total length of lesions in a model of ethanol-induced ulcers in male Wistar rats . It also impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of gastric cells .
Molecular Mechanism
At the molecular level, Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects through binding interactions with biomolecules and changes in gene expression . It shows potent antisecretory and anti-acidic effects, more than twice that of roxatidine on histamine-stimulated secretion . It also exhibits anti-Helicobacter properties in vitro .
Temporal Effects in Laboratory Settings
Over time, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate in laboratory settings have been observed to be stable . It does not degrade significantly and continues to exert its cytoprotective, antisecretory, anti-acidic, and anti-Helicobacter properties .
Dosage Effects in Animal Models
In animal models, the effects of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate vary with different dosages . At equimolar doses of 160 μmol kg−1, it showed a more potent cytoprotective effect than roxatidine .
Metabolic Pathways
The metabolic pathways that Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is involved in are primarily related to the metabolism of gastric cells . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is transported and distributed within cells and tissues in a manner that allows it to exert its therapeutic effects
Subcellular Localization
The subcellular localization of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate is not fully understood. Given its effects on gastric cells, it is likely that it localizes to areas of the cell involved in gastric acid production and secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth subcitrate potassium can be synthesized by treating bismuth citrate with an aqueous potassium hydroxide solution. The reaction is carried out with a molar ratio of potassium hydroxide to bismuth citrate of 1.0-1.5, and a weight ratio of potassium hydroxide solution to bismuth citrate of 0.5-2.0 . Another method involves adding a bismuth-containing solution to an aqueous sodium hydroxide solution at a pH of approximately 12, followed by treatment with citric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful measurement of reactants and maintenance of specific pH levels to optimize yield and quality .
Chemical Reactions Analysis
Types of Reactions
Bismuth subcitrate potassium undergoes various chemical reactions, including complexation and precipitation reactions. It does not significantly participate in oxidation or reduction reactions due to its stable oxidation state .
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases, which can alter its solubility and reactivity. For example, it reacts with hydrochloric acid to form bismuth chloride and citric acid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In acidic conditions, bismuth chloride and citric acid are common products .
Scientific Research Applications
Bismuth subcitrate potassium has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Used for similar gastrointestinal treatments but has different chemical properties and solubility.
Bismuth subnitrate: Used as an antidiarrheal agent and in the treatment of duodenal ulcers.
Uniqueness
Bismuth subcitrate potassium is unique due to its specific combination of bismuth, potassium, and citrate, which provides a distinct mechanism of action and therapeutic profile compared to other bismuth compounds .
Properties
IUPAC Name |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAVILLCXTKTF-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BiK3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57644-54-9 | |
Record name | Bismuth subcitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISMUTH SUBCITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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